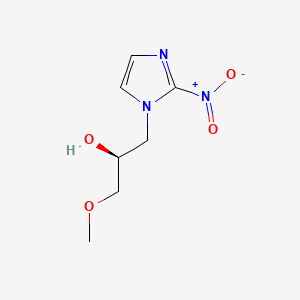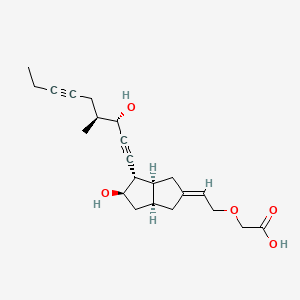
(2E)-3-(4-Chlorophenyl)acryloyl chloride
Vue d'ensemble
Description
“(2E)-3-(4-Chlorophenyl)acryloyl chloride” is a chemical compound. Its exact properties and applications are not well-documented in the sources I found .
Chemical Reactions Analysis
The chemical reactions involving “(2E)-3-(4-Chlorophenyl)acryloyl chloride” are not well-documented in the sources I found .Applications De Recherche Scientifique
Environmental Impact and Biodegradation
A significant area of research on chlorophenyl compounds, like “(2E)-3-(4-Chlorophenyl)acryloyl chloride,” focuses on their environmental impact and biodegradation processes. Chlorophenols, a closely related group, are studied for their moderate toxic effects on mammalian and aquatic life. The persistence of these compounds in the environment can vary, becoming moderate to high depending on conditions, despite their low bioaccumulation potential. A notable characteristic of chlorophenols is their strong organoleptic effect, suggesting potential sensory impacts on water quality (Krijgsheld & Gen, 1986).
Synthesis and Pharmacological Evaluation
The compound’s derivatives, specifically Schiff bases of diphenylamine, are synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. This research indicates the compound’s utility in creating new materials with antimicrobial properties, suggesting a broad potential in pharmacological applications (Kumar, Kumar, & Khan, 2020).
Pollution and Waste Management
Studies on chlorophenols, which share structural similarities with “(2E)-3-(4-Chlorophenyl)acryloyl chloride,” discuss their role as precursors of dioxins in chemical processes, including waste incineration. The presence of such compounds in municipal solid waste incineration and their potential conversion to more toxic substances highlight the need for careful management and pollution control strategies in waste treatment processes (Peng et al., 2016).
Advanced Oxidation Processes
The interaction of chloride ions with advanced oxidation processes (AOPs) is crucial for environmental applications, particularly in water treatment. Chloride ions can react with oxidants, influencing the efficiency and selectivity of pollutant degradation. Understanding the role of chloride in AOPs can enhance the removal of persistent organic pollutants from water, pointing to the relevance of compounds like “(2E)-3-(4-Chlorophenyl)acryloyl chloride” in environmental chemistry and engineering (Oyekunle et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOVCSTVYYYRSU-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Chlorophenyl)acryloyl chloride | |
CAS RN |
95602-71-4 | |
| Record name | 4-Chlorocinnamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-chloro-2-((3-(4-methylpiperazin-1-yl)propyl)amino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide](/img/structure/B3432010.png)







![[1,2,4]Triazine-3-carbaldehyde](/img/structure/B3432081.png)
![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B3432090.png)
![2-[(1-Phenylcyclopropyl)formamido]acetic acid](/img/structure/B3432094.png)


![1-[(Dimethylamino)(morpholino)methylene]-1H-[1,2,3]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate](/img/structure/B3432110.png)